2-Chloro-1-(4-methoxyphenyl)ethanone
Overview
Description
2-Chloro-1-(4-methoxyphenyl)ethanone, also known as 4-Methoxyphenacyl chloride, is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(4-methoxyphenyl)ethanone consists of a benzene ring (the phenyl group) substituted with a methoxy group (OCH3) at the 4th position and an acetyl group (COCH2Cl) at the 1st position . The InChIKey for this compound is MCRINSAETDOKDE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-Chloro-1-(4-methoxyphenyl)ethanone is a solid at room temperature with a melting point of 98-100 °C . Its density is approximately 1.2±0.1 g/cm3 . The compound is also characterized by a boiling point of 302.7±17.0 °C at 760 mmHg .
Scientific Research Applications
Preparation of Heterocycles : Moskvina, Shilin, and Khilya (2015) developed a method for preparing various heterocycles, including isoflavone, diarylisoxazole, and diarylpyrazoles, starting from 1-(2-hydroxy-4-methoxyphenyl)ethanone or 1-(2,4-dihydroxyphenyl)ethanone (Moskvina, Shilin, & Khilya, 2015).
Inhibitors of Platelet Aggregation : Akamanchi et al. (1999) synthesized derivatives of 1-(2-hydroxy-phenyl)ethanone, including 1-(2-hydroxy-4-methoxyphenyl)ethanone, and evaluated them for their ability to inhibit platelet aggregation (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
Study of Aquatic Chlorination of UV-Filter Avobenzone : Kalister et al. (2016) identified 2-chloro-1-(4-methoxyphenyl)ethanone as one of the main products in the chlorination of avobenzone, a common UV filter in sunscreens (Kalister, Dolenc, Sarakha, Polyakova, Lebedev, & Trebše, 2016).
Crystallographic Studies : Kesternich et al. (2010) analyzed the crystal structure of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, highlighting the angles and interactions between different fragments of the molecule (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).
Synthesis and Characterization of Hydrazone Compounds : Xiao-xue (2011) synthesized and characterized 1-(4-methoxyphenyl) ethanone 4-chlorobenzoyl hydrazone, providing insights into its structural properties (Xiao-xue, 2011).
Identification in Natural Extracts : Khan, Rutaihwa, and Mhehe (2003) isolated 1-(3-hydroxy-4-methoxyphenyl)ethanone from the stem bark of Lamprothamnus zanguebaricus, adding to the knowledge of natural products chemistry (Khan, Rutaihwa, & Mhehe, 2003).
Chemistry of Methoxychlor Derivatives : Baarschers and Vukmanich (1986) investigated the synthesis and properties of various methoxychlor derivatives, including 2-chloro-1-(4-methoxyphenyl)ethanone, relevant to the study of pesticides (Baarschers & Vukmanich, 1986).
Synthesis and Evaluation of Antiplatelet Activity : Chang, Lu, and Zhao (2009) synthesized 1-(5-chloro-2-methoxyphenyl)ethanone and evaluated its crystal structure, contributing to the understanding of the molecular interactions and potential bioactivity of such compounds (Chang, Lu, & Zhao, 2009).
Study of Estrogenic Metabolites : Bulger, Feil, and Kupfer (1985) explored the role of hepatic monooxygenases in generating estrogenic metabolites from methoxychlor, identifying 2-chloro-1-(4-methoxyphenyl)ethanone as a relevant compound in this process (Bulger, Feil, & Kupfer, 1985).
Reductive Dechlorination Studies : Satsuma and Masuda (2012) investigated the dechlorination of methoxychlor, including 2-chloro-1-(4-methoxyphenyl)ethanone, by various environmental bacterial species, contributing to the understanding of environmental degradation pathways of pesticides (Satsuma & Masuda, 2012).
Safety And Hazards
When handling 2-Chloro-1-(4-methoxyphenyl)ethanone, it’s important to ensure adequate ventilation and to avoid dust formation. Contact with eyes, skin, or clothing should be avoided, as should ingestion and inhalation . The compound is classified as Acute Tox. 4 Oral - Skin Corr. 1B, indicating that it is harmful if swallowed and causes severe skin burns and eye damage .
properties
IUPAC Name |
2-chloro-1-(4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRINSAETDOKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862865 | |
Record name | 2-Chloro-1-(4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-methoxyphenyl)ethanone | |
CAS RN |
2196-99-8 | |
Record name | 2-Chloro-1-(4-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2196-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Methoxyphenacyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2196-99-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1-(4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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